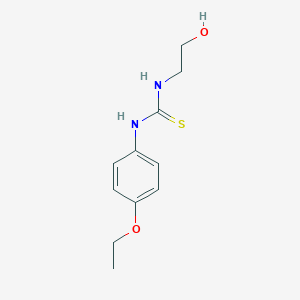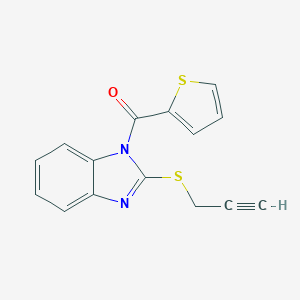
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, also known as AETU, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. AETU belongs to the class of thiourea derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea is not fully understood. However, it is believed that 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea exerts its biological effects by inhibiting the activity of enzymes or proteins that are involved in various cellular processes. For example, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1.
Biochemical and Physiological Effects:
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea can induce apoptosis, a programmed cell death process, in cancer cells. 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have antioxidant properties, which may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea in lab experiments is its relatively low toxicity compared to other compounds. 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have low cytotoxicity in various cell lines, indicating that it may be a safe compound to use in therapeutic applications. However, one limitation of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea research. One direction is to further investigate its antitumor effects and potential use in cancer therapy. Another direction is to explore its antiviral effects and potential use in the treatment of viral infections. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea and its potential applications in various fields of research.
Méthodes De Synthèse
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea can be synthesized by reacting 4-ethoxyaniline with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with ethylene oxide to yield 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been studied for its potential therapeutic effects in various fields of research. In the field of cancer research, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been found to have antitumor effects on human liver cancer cells and leukemia cells. In the field of virology, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1. In the field of microbiology, 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea has exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10-5-3-9(4-6-10)13-11(16)12-7-8-14/h3-6,14H,2,7-8H2,1H3,(H2,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZRSWQUXMBCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(dimethylamino)phenyl]-5-(4-ethoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382394.png)
![N-[1-(2-furyl)ethylidene]-N-[4-(2-methoxyphenyl)-1-piperazinyl]amine](/img/structure/B382395.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(2-propynylsulfanyl)-1H-benzimidazole](/img/structure/B382396.png)

![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B382400.png)

![2-(2-cyclohexen-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382408.png)
![N-(2-hydroxyethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382409.png)
![3-[[4-(2-methoxyphenyl)piperazin-1-yl]amino]indol-2-one](/img/structure/B382410.png)
![Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B382411.png)
![N-(2-hydroxyethyl)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B382413.png)
![4-(2-methoxyphenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B382415.png)
![2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B382419.png)
![N-allyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B382420.png)